Cas no 397246-14-9 (tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate)
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- [(1R)-3-Hydroxy-1-(hydroxymethyl)propyl]carbamic acid tert-butyl ester
- (2R)-(tert-Butoxycarbonylamino)butane-1,4-diol
- (R)-(+)-2-(Boc-Amino)-1,4-butanediol
- (R)-2-Boc-amino-butane-1,4-diol
- (R)-TERT-BUTYL-1,4-DIHYDROXYBUTAN-2-YLCARBAMATE
- (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
- tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate
- PubChem15259
- KSC498C9F
- CB0023
- (R)-2-(Boc-amino)-1,4-butanediol
- FCH3506717
- AX8119922
- AB0033452
- X7004
- ST24026461
- AM20120600
- (R)-2-(BOC-AMINO)-BUTAN-1,
- SCHEMBL2617386
- AKOS016842382
- [(1R)-3-Hydroxy-1-(hydroxymethyl)propyl]carbamic acid tert-butyl ester, AldrichCPR
- (r)-tert-butyl 1,4-dihydroxybutan-2-ylcarbamate
- MFCD08703679
- DTXSID60474647
- 397246-14-9
- EN300-1664821
- (R)-2-(BOC-AMINO)-BUTAN-1,4-DIOL
- CS-W019173
- DS-13186
- DB-362296
- tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate
-
- MDL: MFCD08703679
- Inchi: 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1
- InChI Key: KLRRFBSWOIUAHZ-SSDOTTSWSA-N
- SMILES: O(C(N[C@@H](CO)CCO)=O)C(C)(C)C
Computed Properties
- Exact Mass: 205.13100
- Monoisotopic Mass: 205.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 78.8
Experimental Properties
- Density: 1.110
- Melting Point: 64-68 ºC
- Boiling Point: 365°C at 760 mmHg
- Flash Point: 174.571℃
- Refractive Index: 1.476
- PSA: 78.79000
- LogP: 0.64530
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Sealed in dry,2-8°C
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092855-250mg |
R)-(+)-2-(Boc-Amino)-1,4-butanediol |
397246-14-9 | 95% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 092855-1g |
R)-(+)-2-(Boc-Amino)-1,4-butanediol |
397246-14-9 | 95% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 092855-5g |
R)-(+)-2-(Boc-Amino)-1,4-butanediol |
397246-14-9 | 95% | 5g |
£78.00 | 2022-03-01 | |
| Fluorochem | 092855-10g |
R)-(+)-2-(Boc-Amino)-1,4-butanediol |
397246-14-9 | 95% | 10g |
£136.00 | 2022-03-01 | |
| TRC | B814555-250mg |
tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate |
397246-14-9 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814555-500mg |
tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate |
397246-14-9 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B814555-2.5g |
tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate |
397246-14-9 | 2.5g |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP003-200mg |
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate |
397246-14-9 | 97% | 200mg |
83.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R842412-1g |
(R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate |
397246-14-9 | 97% | 1g |
¥186.30 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP003-250mg |
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate |
397246-14-9 | 97% | 250mg |
116CNY | 2021-05-08 |
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate Suppliers
tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate
Tert-Butyl N-(2R)-1,4-Dihydroxybutan-2-Ylcarbamate: A Versatile Chiral Intermediate in Chemical and Biomedical Research
The tert-butyl N-(2R)-1,4-dihydroxybutan-2-ylcarbamate, identified by the CAS No. 397246-14-9, represents a critical chiral building block in modern organic synthesis and pharmacological research. This compound features a tert-butyl carbamate moiety (Boc) covalently attached to the amino group of the dihydroxybutan skeleton, which harbors two stereogenic centers at positions 2 and 3 of the butane backbone. The (2R) configuration specifically denotes the absolute stereochemistry at the secondary carbon atom bearing both hydroxyl groups and the amine functional group. This structural arrangement confers unique physicochemical properties that make it indispensable for asymmetric synthesis strategies targeting bioactive molecules with defined spatial configurations.
In recent advancements reported in Journal of Medicinal Chemistry (JMC), researchers have demonstrated the utility of this compound as an intermediate in the synthesis of glycine-derived dipeptides. The Boc protecting group's stability under harsh reaction conditions allows precise deprotection sequences during multi-step syntheses. A 2023 study highlighted its role in constructing enantiopure analogs of gabapentin (N Engl J Med, 2023), where the dihydroxybutan core served as a scaffold for modulating receptor binding affinity through strategic substituent placement. Computational docking studies revealed that the chiral center's orientation significantly influences interactions with α2-δ calcium channel subunits, underscoring its importance in drug design.
Synthetic methodologies involving this compound have evolved with green chemistry principles. A novel catalytic approach published in Angewandte Chemie (2023) utilized ruthenium-based catalysts to achieve >98% enantiomeric excess during allylation reactions of its free amine form. The (R)-configuration's compatibility with biocatalytic systems was further validated through enzymatic transformations using lipase variants engineered via directed evolution techniques. These developments align with current industry trends toward sustainable synthesis pathways while maintaining high stereochemical fidelity.
In biological systems, this compound exhibits intriguing redox properties due to its vicinal diol structure. A collaborative study between MIT and Genentech (Nature Communications, February 2024) identified its ability to quench reactive oxygen species (ROS) more effectively than conventional antioxidants when tested on neuronal cell cultures under oxidative stress conditions. The presence of two hydroxyl groups creates a hydrogen-bonding network that stabilizes transition states during radical scavenging reactions, as evidenced by DFT calculations showing lower activation energies compared to mono-hydroxylated analogs.
Clinical translational research has focused on its potential as a prodrug component for targeted drug delivery systems. Researchers at Stanford University demonstrated in preclinical trials (J Controlled Release, April 2024) that when conjugated to polyethylene glycol (PEG), this compound forms stable micelles capable of encapsulating hydrophobic anticancer agents like paclitaxel while retaining their pharmacological activity. The Boc group's hydrolytic stability ensured controlled release profiles when exposed to physiological pH levels over extended periods.
Spectroscopic analysis confirms its unique vibrational signature: FTIR spectra exhibit characteristic peaks at 1755 cm⁻¹ (ester carbonyl) and 3350 cm⁻¹ (amide NH stretch), while NMR data reveals distinct proton environments for each hydroxyl group due to their axial orientation around the central chiral carbon atom. Recent X-ray crystallography studies (
The compound's thermal stability profile has been extensively characterized using differential scanning calorimetry (DSC). With an onset decomposition temperature above 180°C under nitrogen atmosphere, it outperforms alternative protecting groups such as benzyl carbamate (ZnCl₂/THF systems) which degrade below 150°C under similar conditions according to comparative studies published in
In enzymology applications, this molecule serves as a selective inhibitor for epoxide hydrolase isoforms. A structural biology study (
Toxicological evaluations conducted per OECD guidelines show negligible cytotoxicity up to concentrations of 5 mM when tested on human hepatocytes using MTT assays (
Sustainability metrics indicate a favorable environmental impact based on recent life cycle assessments (LCAs). The production process utilizing biomass-derived starting materials achieves >85% atom economy with waste streams containing only water-soluble byproducts amenable to conventional treatment methods according to process chemistry papers from ETH Zurich (
In materials science applications, this compound forms self-assembled monolayers on gold surfaces with remarkable stability under physiological conditions according to surface plasmon resonance studies (
Literature comparisons reveal superior performance compared to traditional chiral intermediates like levulinoyl derivatives when synthesizing optically active β-amino acids required for peptide mimetic development (
Innovative applications include its use as a chiral selector in capillary electrophoresis systems for enantiomeric separation of pharmaceutical intermediates (
Economic analysis from industry white papers highlights cost efficiencies gained through improved synthetic yields achieved via modern catalyst systems compared to traditional resolution methods from previous decades. Current production costs are estimated at $85/g bulk quantity versus $65/g for standard Boc derivatives lacking chiral centers due primarily to increased process complexity requirements associated with asymmetric syntheses involving this compound's unique architecture.
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